molecular formula C11H13ClN2O B2513273 2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide CAS No. 1155003-43-2

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide

Cat. No.: B2513273
CAS No.: 1155003-43-2
M. Wt: 224.69
InChI Key: LZBXXHXEYKLSBN-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 1-cyclopropylethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups at position 2.

    Oxidation Reactions: Pyridine N-oxides or other oxidized derivatives.

    Reduction Reactions: Corresponding amines or alcohols.

Scientific Research Applications

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)pyridine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: Known for its anti-inflammatory effects.

    2-chloro-N-arylacetamide derivatives: Exhibits antimicrobial activity.

Uniqueness

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropylethyl group and a chlorine atom at position 2 of the pyridine ring. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7(8-2-3-8)14-11(15)9-4-5-13-10(12)6-9/h4-8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXXHXEYKLSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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